Heteroclitin D
Overview
Description
Heteroclitin D is a lignan derived from the medicinal plant Kadsura. It is known for its significant biological activities, including anti-lipid peroxidation and inhibition of L-type calcium channels . The compound has a molecular formula of C27H30O8 and a molecular weight of 482.52 g/mol .
Mechanism of Action
Target of Action
Heteroclitin D, a lignin from Kadsura medicinal plants , primarily targets L-type calcium channels . These channels are crucial for various physiological processes, including muscle contraction, hormone secretion, and neurotransmission.
Mode of Action
This compound interacts with its target by inhibiting L-type calcium channels . This inhibition disrupts the normal flow of calcium ions, which can lead to changes in cellular functions that depend on calcium signaling.
Pharmacokinetics
A study has validated an lc/ms/ms method for the quantification of this compound in rat plasma , indicating that it can be absorbed and detected in the bloodstream. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
This compound exhibits anti-lipid peroxidation activity . Lipid peroxidation is a process where free radicals steal electrons from lipids in cell membranes, resulting in cell damage. By inhibiting this process, this compound may help protect cells from damage.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the extraction and storage conditions can affect its stability and potency . .
Biochemical Analysis
Biochemical Properties
Heteroclitin D plays a crucial role in biochemical reactions, particularly in inhibiting platelet aggregation. It interacts with various enzymes and proteins, including L-type calcium channels in ventricular cells of guinea pigs . The interaction with these calcium channels suggests that this compound may modulate calcium influx, which is vital for numerous cellular processes. Additionally, this compound has been identified as a potential bioactive marker in the blood tonic efficacy of Kadsura interior, indicating its interaction with biomolecules involved in hematopoiesis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to block L-type calcium channels in ventricular cells, thereby influencing cardiac function . Moreover, this compound’s antioxidant properties suggest its role in protecting cells from oxidative stress. In blood deficiency models, this compound has been observed to increase levels of hematocrit, hemoglobin, and red blood cells, indicating its positive impact on hematopoiesis . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with L-type calcium channels, leading to the inhibition of calcium influx in ventricular cells . This inhibition can modulate various downstream signaling pathways, affecting cellular functions such as contraction and relaxation in cardiac cells. Additionally, this compound’s antioxidant properties may involve scavenging reactive oxygen species, thereby protecting cells from oxidative damage. The compound’s role in hematopoiesis suggests it may influence gene expression related to blood cell formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, provided it is stored under appropriate conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on hematopoiesis and cardiac function, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In blood deficiency models, higher doses of this compound have been associated with increased levels of hematocrit, hemoglobin, and red blood cells . It is essential to determine the threshold and toxic doses to avoid adverse effects. Studies have indicated that while this compound is generally well-tolerated, excessively high doses may lead to toxicity and adverse effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its antioxidant and hematopoietic properties. The compound interacts with enzymes and cofactors involved in oxidative stress response and blood cell formation . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall bioactivity. Understanding the metabolic pathways of this compound is crucial for elucidating its therapeutic potential and optimizing its use in clinical settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its bioactivity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound may localize to specific compartments, influencing its accumulation and bioavailability. Understanding the transport mechanisms of this compound can aid in developing targeted delivery strategies for therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with L-type calcium channels suggests localization to the plasma membrane in cardiac cells . Additionally, this compound’s antioxidant properties may involve localization to mitochondria or other organelles involved in oxidative stress response. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heteroclitin D can be isolated from the stems of Kadsura interior using flash chromatography . The process involves the extraction of the plant material with ethanol, followed by purification using chromatographic techniques . The compound can also be synthesized through a complex process involving alkynylation and intramolecular Heck reactions to construct the core structure.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from natural sources, particularly the Kadsura plant. The extraction process involves the use of organic solvents such as ethanol or chloroform to isolate the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions
Heteroclitin D undergoes various chemical reactions, including:
Oxidation: It exhibits anti-lipid peroxidation activity, indicating its involvement in oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.
Scientific Research Applications
Heteroclitin D has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.
Biology: The compound is studied for its anti-lipid peroxidation and calcium channel inhibition properties.
Medicine: This compound has potential therapeutic applications due to its anti-inflammatory, anti-cancer, and neuroprotective effects
Industry: It is used in the development of natural product-based pharmaceuticals and health supplements.
Comparison with Similar Compounds
Heteroclitin D is unique among lignans due to its specific inhibition of L-type calcium channels and its potent anti-lipid peroxidation activity . Similar compounds include:
Interiorin C: Another lignan from Kadsura with similar biological activities.
Heteroclitin G: Exhibits similar anti-lipid peroxidation properties.
These compounds share structural similarities with this compound but may differ in their specific biological activities and potency.
Properties
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWKMZYZZCWGCK-YSKMNHBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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